{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2,6-difluorobenzoate is a synthetic organic compound featuring a 3,4-diethoxyphenyl moiety linked via a carbamoyl-methyl ester bridge to a 2,6-difluorobenzoate group. The 3,4-diethoxy substitution on the phenyl ring may enhance lipophilicity and metabolic stability, while the 2,6-difluorobenzoate group could influence target binding affinity due to steric and electronic effects .
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO5/c1-3-27-17-9-8-14(12-18(17)28-4-2)10-11-24-19(25)13-29-21(26)20-15(22)6-5-7-16(20)23/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLPDZGEDFAELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,6-difluorobenzoate moiety, followed by the introduction of the {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl} group through a series of nucleophilic substitution and esterification reactions. Common reagents used in these reactions include ethyl chloroformate, diethyl ether, and various catalysts to facilitate the reaction under controlled temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Solvent recovery and recycling are also integral parts of the industrial process to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, amines, and substituted aromatic compounds, which can be further utilized in different applications.
Scientific Research Applications
{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and aliphatic components allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Compound 1 : tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate (from )
- Key Differences: Substituents: Features a 2,4-difluorobenzoyl group and 3,5-difluorophenyl ring, compared to the 2,6-difluorobenzoate and 3,4-diethoxyphenyl in the queried compound. Functional Groups: Contains a tert-butyl-protected L-alaninate ester, whereas the queried compound uses a carbamoyl-methyl ester linkage.
- Implications : The 2,4-difluoro substitution in Compound 1 may optimize kinase binding through halogen bonding, while the 3,4-diethoxy groups in the queried compound could alter solubility and membrane permeability.
Compound 2 : Impurity H(EP) (3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) (from )
- Key Differences: Core Structure: Incorporates a piperidine-linked pyridopyrimidinone scaffold, distinct from the carbamoyl-methyl benzoate in the queried compound. Fluorination Pattern: Uses 2,4-difluorobenzoyl, contrasting with 2,6-difluorobenzoate. Therapeutic Context: Likely associated with antipsychotic or neuroactive drugs (based on benzisoxazole/piperidine motifs in related impurities), differing from the kinase-targeting profile of Compound 1 .
Functional Comparisons: Ester Derivatives and Prodrug Potential
- Queried Compound : The carbamoyl-methyl ester may act as a prodrug, with hydrolysis releasing an active carboxylic acid metabolite (analogous to the acid derivative mentioned in ).
- Compound 1: The tert-butyl ester is designed for enhanced bioavailability, hydrolyzing in vivo to a bioactive acid (N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine) .
Pharmacological Target Specificity
- Kinase Inhibition : Compound 1’s p38 MAP kinase inhibition correlates with its difluorophenyl and benzoylpyridone motifs. The queried compound’s 2,6-difluorobenzoate and diethoxyphenyl groups might target kinases with distinct binding pockets (e.g., JAK or EGFR families).
- Selectivity : Fluorine at the 6-position (queried compound) versus 4-position (Compound 1) could reduce off-target effects by altering electrostatic interactions.
Research Implications and Limitations
Further studies should prioritize in vitro kinase profiling and comparative metabolic stability assays against Compounds 1 and 2. The 3,4-diethoxy motif warrants investigation for its impact on CYP450-mediated metabolism relative to fluorine-rich analogs .
Biological Activity
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2,6-difluorobenzoate represents a unique class of organic compounds with potential biological applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 430.5 g/mol. The structure features both carbamoyl and benzoate functional groups, which are critical for its biological interactions.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives within the same chemical family have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli . These findings suggest a potential role in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has demonstrated that related compounds can modulate inflammatory responses. A study reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Insecticidal Activity
The compound's structural similarity to known insecticides raises interest in its potential as an insecticide against vectors such as Aedes aegypti , the primary carrier of dengue and Zika viruses. Preliminary results indicate promising larvicidal activity with low toxicity to non-target organisms, making it a candidate for further exploration in vector control strategies.
Data Tables
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Antimicrobial against S. aureus | MIC: 32 µg/mL | |
| Anti-inflammatory (cytokine inhibition) | IC50: 50 µM | |
| Larvicidal activity against Aedes aegypti | LC50: 28.9 µM |
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of the compound were tested against various bacterial strains. The results indicated that modifications to the ethoxy groups significantly enhanced antimicrobial activity, underscoring the importance of structural variations in optimizing efficacy.
Case Study 2: Insecticidal Testing
A series of experiments evaluated the larvicidal effects of this compound on Aedes aegypti larvae. The compound demonstrated effective mortality rates at concentrations lower than traditional insecticides while exhibiting minimal toxicity to mammals in preliminary toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
